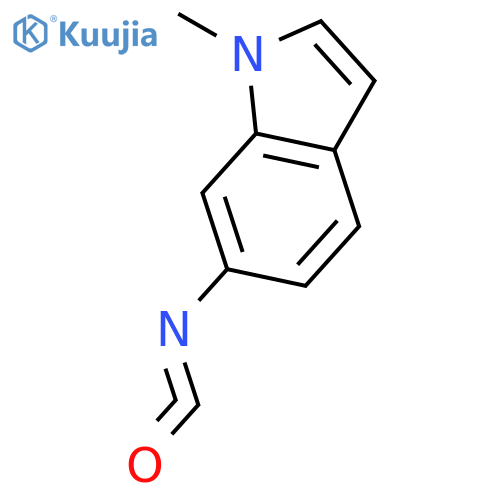Cas no 898289-03-7 (6-isocyanato-1-methyl-1H-indole)
6-イソシアナト-1-メチル-1H-インドールは、分子式C10H8N2Oで表される有機化合物です。インドール骨格にイソシアネート基(-N=C=O)が導入された構造が特徴で、特に医薬品中間体や機能性材料の合成において重要な役割を果たします。高い反応性を持つイソシアネート基を有するため、ポリウレタンやポリ尿素などの高分子合成に有用です。また、1位のメチル基が立体障害を軽減し、求核試薬との反応性を向上させる利点があります。有機合成化学や材料科学分野での応用が期待される高純度のビルディングブロックです。

898289-03-7 structure
商品名:6-isocyanato-1-methyl-1H-indole
6-isocyanato-1-methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1H-Indole,6-isocyanato-1-methyl-
- 6-Isocyanato-1-methyl-1H-indole
- 6-ISOCYANATO-1-METHYL-1H-INDOLE 97+
- 6-isocyanato-1-methylindole
- 1H-Indole,6-isocyanato-1-methyl
- 1-Methyl-1H-indol-6-yl isocyanate
- 1-methylindol-6-isocyanate
- indole-6-isocyanate
- SCHEMBL16297275
- MFCD08741435
- J-518819
- FT-0712949
- EN300-1853136
- 898289-03-7
- AKOS006223410
- DTXSID30467480
- DB-078499
- 6-isocyanato-1-methyl-1H-indole
-
- MDL: MFCD08741435
- インチ: InChI=1S/C10H8N2O/c1-12-5-4-8-2-3-9(11-7-13)6-10(8)12/h2-6H,1H3
- InChIKey: NNPKUXMSIKSIDR-UHFFFAOYSA-N
- ほほえんだ: CN1C=CC2=C1C=C(C=C2)N=C=O
計算された属性
- せいみつぶんしりょう: 172.06400
- どういたいしつりょう: 172.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 34.4Ų
じっけんとくせい
- 密度みつど: 1.16
- ふってん: 297.312°C at 760 mmHg
- フラッシュポイント: 133.61°C
- 屈折率: 1.606
- PSA: 34.36000
- LogP: 2.14560
- かんど: Moisture Sensitive/Lachrymatory
6-isocyanato-1-methyl-1H-indole セキュリティ情報
- 危害声明: Toxic/Corrosive/Lachrymatory/Moisture Sensitive
-
危険物標識:


6-isocyanato-1-methyl-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-isocyanato-1-methyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB222354-5g |
6-Isocyanato-1-methylindole, 95%; . |
898289-03-7 | 95% | 5g |
€892.00 | 2025-02-09 | |
| Aaron | AR003YBB-100mg |
1H-Indole,6-isocyanato-1-methyl- |
898289-03-7 | 95% | 100mg |
$236.00 | 2024-07-18 | |
| 1PlusChem | 1P003Y2Z-1g |
1H-Indole,6-isocyanato-1-methyl- |
898289-03-7 | 95% | 1g |
$607.00 | 2024-04-20 | |
| Enamine | EN300-1853136-1g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 1g |
$441.0 | 2023-09-18 | |
| Aaron | AR003YBB-50mg |
1H-Indole,6-isocyanato-1-methyl- |
898289-03-7 | 95% | 50mg |
$167.00 | 2024-07-18 | |
| 1PlusChem | 1P003Y2Z-500mg |
1H-Indole,6-isocyanato-1-methyl- |
898289-03-7 | 95% | 500mg |
$487.00 | 2024-04-20 | |
| Aaron | AR003YBB-1g |
1H-Indole,6-isocyanato-1-methyl- |
898289-03-7 | 95% | 1g |
$632.00 | 2024-07-18 | |
| abcr | AB222354-5 g |
6-Isocyanato-1-methylindole, 95%; . |
898289-03-7 | 95% | 5 g |
€892.00 | 2023-07-20 | |
| Enamine | EN300-1853136-5.0g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 5g |
$1278.0 | 2023-06-01 | |
| Enamine | EN300-1853136-0.5g |
6-isocyanato-1-methyl-1H-indole |
898289-03-7 | 95% | 0.5g |
$344.0 | 2023-09-18 |
6-isocyanato-1-methyl-1H-indole 関連文献
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
898289-03-7 (6-isocyanato-1-methyl-1H-indole) 関連製品
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 42464-96-0(NNMTi)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:898289-03-7)6-isocyanato-1-methyl-1H-indole

清らかである:99%
はかる:1g
価格 ($):489.0